molecular formula C17H20N2O4 B2557076 N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide CAS No. 1396883-00-3

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2557076
CAS No.: 1396883-00-3
M. Wt: 316.357
InChI Key: AGVJRVQMWJWSIM-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide is a complex organic compound featuring a furan ring, a hydroxypropyl group, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxaldehyde with a suitable amine to form an intermediate Schiff base, followed by reduction and subsequent reaction with an appropriate diamine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and hydroxypropyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(furan-2-yl)-3-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide
  • N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide
  • N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a hydroxypropyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12(13-7-4-3-5-8-13)19-16(21)15(20)18-11-17(2,22)14-9-6-10-23-14/h3-10,12,22H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVJRVQMWJWSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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